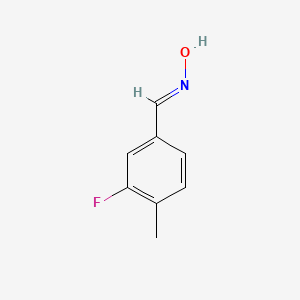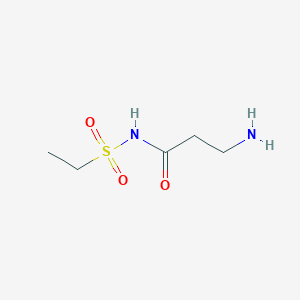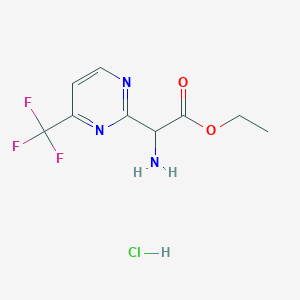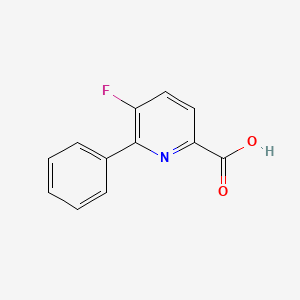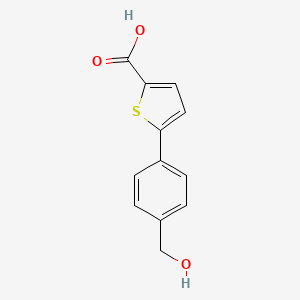![molecular formula C9H24NdO6 B15091204 Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is a coordination compound of neodymium, a rare-earth element. This compound is characterized by the presence of three 2-(methoxy-kappaO)ethanolato ligands coordinated to a central neodymium ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- typically involves the reaction of neodymium chloride (NdCl3) with 2-methoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
NdCl3+3HOCH2CH2OCH3→Nd(OCH2CH2OCH3)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state neodymium compounds.
Reduction: It can be reduced to form lower oxidation state neodymium compounds.
Substitution: The methoxyethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium oxides, while substitution reactions can produce a variety of neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- exerts its effects involves coordination chemistry. The neodymium ion forms stable complexes with various ligands, which can alter the electronic and steric properties of the compound. This, in turn, affects its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the neodymium ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodymium tris(amidinate) complex: This compound has similar coordination properties but uses amidinate ligands instead of methoxyethanolato ligands.
Neodymium tris(acetylacetonate) complex: Another similar compound where acetylacetonate ligands are coordinated to the neodymium ion.
Uniqueness
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is unique due to the presence of methoxyethanolato ligands, which provide specific electronic and steric properties. These properties make it particularly useful in certain catalytic and industrial applications where other neodymium complexes may not be as effective.
Propriétés
Formule moléculaire |
C9H24NdO6 |
|---|---|
Poids moléculaire |
372.53 g/mol |
Nom IUPAC |
2-methoxyethanol;neodymium |
InChI |
InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Clé InChI |
SIQZGWMOILWGSE-UHFFFAOYSA-N |
SMILES canonique |
COCCO.COCCO.COCCO.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


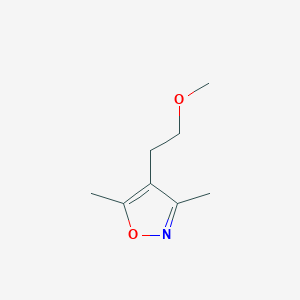
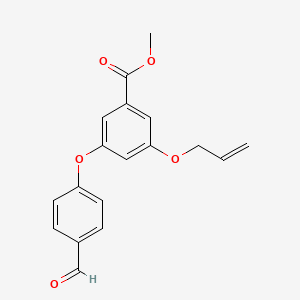
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
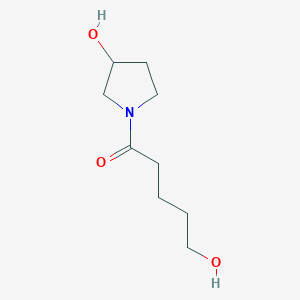
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
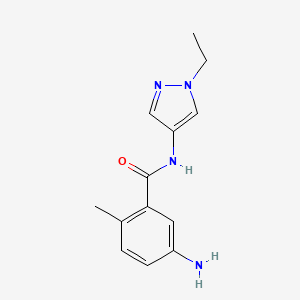

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
